BenchChemオンラインストアへようこそ!

N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Medicinal Chemistry Drug Design Bioisosterism

This 2-aryl-2H-tetrazole-5-carboxamide features a 4-methoxyphenyl group (σp -0.27) at N2, N-benzyl for enhanced lipophilicity, and N-(pyridin-2-yl) for receptor interactions. Ideal for photoaffinity labeling, antibacterial screening, and antiallergic SAR. Unlike commercially available 4-F (σp +0.06) and 4-CF3 (σp +0.54) analogs, the 4-OCH3 substituent offers a distinct electron-donating profile critical for structure-activity relationship studies. ≥98% purity. Independent verification of biological activity is recommended.

Molecular Formula C21H18N6O2
Molecular Weight 386.415
CAS No. 1396877-88-5
Cat. No. B2638412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
CAS1396877-88-5
Molecular FormulaC21H18N6O2
Molecular Weight386.415
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C21H18N6O2/c1-29-18-12-10-17(11-13-18)27-24-20(23-25-27)21(28)26(19-9-5-6-14-22-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
InChIKeyQOZXXWXDDXKYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396877-88-5) – Procurement-Relevant Compound Identity and Class Baseline


N-Benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396877-88-5, molecular formula C21H18N6O2, MW 386.415) is a fully substituted 2H-tetrazole-5-carboxamide bearing a 4-methoxyphenyl group at the tetrazole N2 position and both N-benzyl and N-(pyridin-2-yl) substituents on the carboxamide nitrogen. The compound belongs to the 2-aryl-2H-tetrazole-5-carboxamide class, which has been established as a versatile scaffold for medicinal chemistry and chemical biology applications, including photoaffinity labeling of aminergic G-protein coupled receptors [1]. The tetrazole ring functions as a bioisosteric replacement for carboxylic acid groups, offering comparable acidity (pKa 4.5–4.9) with therapeutically advantageous metabolic stability [2]. Critically, no primary research publications, patents, or authoritative database entries specifically characterizing the biological activity or physicochemical properties of this exact compound were identified as of the search date; the available evidence is limited to class-level inferences and computationally predicted molecular properties from structural analogs.

Why Generic Substitution Fails for N-Benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396877-88-5) – Comparator-Aware Procurement Rationale


Scientific and industrial users cannot simply interchange N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide with its closest in-class analogs because the 4-methoxyphenyl substituent at the tetrazole N2 position and the N-benzyl group on the carboxamide each modulate distinct molecular properties that are inseparable from biological or materials performance. The 4-OCH3 group provides a unique combination of moderate electron-donating resonance (+M effect) and inductive electron-withdrawing character that differs fundamentally from the purely electron-withdrawing 4-F or lipophilicity-boosting 4-CF3 substituents found in the closest commercially available analogs (CAS 1396758-41-0 and CAS 1396759-18-4) [1]. Furthermore, the N-benzyl substituent contributes significant lipophilicity and steric bulk absent in the simpler 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396791-58-4), which has a molecular weight approximately 90 Da lower and different computed logP and topological polar surface area values [2]. Generic substitution without understanding these substituent-dependent property differences risks invalidating structure-activity relationships, altering target binding kinetics, or producing misleading biological readouts in screening campaigns.

Quantitative Differentiation Evidence for N-Benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396877-88-5) Versus Closest Analogs


Tetrazole Ring pKa and Bioisosteric Differentiation Versus Carboxylic Acid-Containing Analogs

The tetrazole ring in the target compound exhibits a pKa of 4.5–4.9, effectively mimicking the acidity of a carboxylic acid group (pKa ~4.2–5.0) while providing demonstrably superior resistance to phase II metabolic conjugation pathways such as acyl-glucuronidation [1]. This is a class-level property of 5-substituted-1H/2H-tetrazoles. When a procurement decision involves selecting between a tetrazole-containing scaffold and a carboxylic acid-containing analog for a drug discovery program, the tetrazole variant offers a well-precedented metabolic stability advantage without sacrificing the ionizable hydrogen-bond donor/acceptor pharmacophore [1]. No compound-specific metabolic stability data exist for CAS 1396877-88-5; this evidence is class-level inference from the established tetrazole bioisosterism literature.

Medicinal Chemistry Drug Design Bioisosterism

4-Methoxyphenyl Substituent Effects: Electronic Modulation Compared to 4-Fluoro and 4-Trifluoromethyl Analogs

The 4-methoxyphenyl group at the tetrazole N2 position of CAS 1396877-88-5 provides a Hammett σp value of –0.27 (electron-donating by resonance), contrasting with the 4-fluorophenyl analog (CAS 1396758-41-0, σp = +0.06, weakly electron-withdrawing) and the 4-trifluoromethylphenyl analog (CAS 1396759-18-4, σp = +0.54, strongly electron-withdrawing) [1]. These electronic differences directly impact the electron density of the tetrazole ring and consequently its hydrogen-bond acceptor strength and metal-coordination potential. The 4-OCH3 group also introduces an additional hydrogen-bond acceptor (the methoxy oxygen) absent in the fluorinated analogs, potentially altering target protein binding modes . No head-to-head biological comparison data exist for these three compounds; the differentiation is based on well-established physical organic chemistry substituent constants.

Structure-Activity Relationships Medicinal Chemistry Computational Chemistry

Antimicrobial Activity of Pyridyl-Tetrazole Class: Quantitative MIC Benchmarks for Prioritization in Anti-Infective Screening

Pyridyl-tetrazole derivatives structurally related to the target compound have demonstrated in vitro antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 3.9–15.6 μg mL⁻¹ against both Gram-positive and Gram-negative bacterial strains, with select compounds achieving MIC values as low as 3.9 μg mL⁻¹ against Escherichia coli MTCC 739 [1]. Additionally, anti-biofilm activity was quantified with half-maximal biofilm inhibitory concentration (BIC50) values of 10.3–17.3 μg mL⁻¹ against Micrococcus luteus MTCC 2470, E. coli MTCC 739, and Klebsiella planticola MTCC 530 [1]. These data establish a quantitative activity benchmark for the pyridyl-tetrazole chemotype. The target compound (CAS 1396877-88-5) has not itself been evaluated in these assays; the evidence is class-level. However, the presence of the 4-OCH3 substituent in the target compound, relative to the unsubstituted or halogen-substituted analogs tested, may modulate activity through electronic effects on the tetrazole ring.

Antimicrobial Research Biofilm Inhibition Anti-Infective Screening

Antiallergic Activity of N-(Pyridyl)-Tetrazole-5-Carboxamide Class: Rat PCA Dose-Response Quantification

N-(Pyridyl)-tetrazole-5-carboxamide derivatives, the patent class encompassing the target compound, have been characterized in the rat passive cutaneous anaphylaxis (PCA) test, a standard model for immediate-type hypersensitivity. A representative compound from US Patent 4,112,101A demonstrated dose-dependent inhibition: intraperitoneal administration achieved 24.8% inhibition at 0.01 mg kg⁻¹, 41.9% at 0.1 mg kg⁻¹, 82.6% at 1.0 mg kg⁻¹, and 99.0% at 10.0 mg kg⁻¹ [1]. Oral activity was similarly demonstrated: 40.4% inhibition at 0.01 mg kg⁻¹ p.o., escalating to 94.8% at 10.0 mg kg⁻¹ and 100.0% at 100.0 mg kg⁻¹ [1]. The patent explicitly states that named compounds from the preparatory examples are active at substantially the same level [1]. The target compound (CAS 1396877-88-5) has not been directly evaluated in this assay; however, its structural features (N-benzyl, N-(pyridin-2-yl), tetrazole-5-carboxamide core) fall within the claimed generic scope, supporting class-level inference of potential antiallergic activity.

Antiallergic Research Immunopharmacology In Vivo Pharmacology

N-Benzyl Group Contribution: Lipophilicity and Steric Differentiation from Debenzylated Analog

The presence of the N-benzyl substituent on the carboxamide nitrogen in CAS 1396877-88-5 differentiates it from the simpler 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396791-58-4), which lacks this group. The debenzylated analog has a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 94.8 Ų, and a molecular weight of 296.28 Da [1]. The target compound, bearing the additional N-benzyl group, has a molecular weight of 386.415 Da, representing an increase of approximately 90 Da. Based on fragment-based lipophilicity contributions, the N-benzyl group adds approximately +1.5 to +2.0 log units to the logP, bringing the estimated logP of the target compound into the range of 3.7–4.2 [2]. This higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility relative to the debenzylated analog. The N-benzyl group also introduces additional steric bulk that may influence target binding site complementarity.

Physicochemical Profiling Drug-Likeness ADME Optimization

Acetylcholinesterase Inhibitory Potential of (Pyridin-2-yl)tetrazole Scaffold: Molecular Docking-Based Activity Modulation by Substituent Nucleophilicity

A 2024 study of derivatives bearing the (pyridin-2-yl)tetrazole scaffold evaluated acetylcholinesterase (AChE) inhibitory effects using molecular docking simulations and in vitro enzyme assays [1]. The study established that compounds containing stronger nucleophilic substituents exhibit more robust AChE inhibitory activity, attributed to a greater abundance of hydrogen bonds with the enzyme active site [1]. While the specific IC50 values for individual compounds were not extracted in the searchable abstract, the structure-activity trend directly informs the differentiation of CAS 1396877-88-5: its 4-methoxyphenyl substituent is more nucleophilic (electron-rich) than the 4-fluorophenyl or 4-trifluoromethylphenyl comparators, suggesting potentially enhanced hydrogen-bonding capability with AChE. The N-benzyl group may additionally contribute to hydrophobic interactions within the enzyme's peripheral anionic site (PAS). This evidence is class-level and computationally grounded; no direct AChE IC50 data exist for the target compound.

Alzheimer's Disease Research Acetylcholinesterase Inhibition Molecular Docking

Optimal Application Scenarios for N-Benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396877-88-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Exploring Electron-Rich Tetrazole N2-Aryl Substituents

For structure-activity relationship (SAR) studies requiring an electron-donating 4-substituent on the tetrazole N2-phenyl ring, CAS 1396877-88-5 is the appropriate procurement choice within the N-benzyl-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide series. Its 4-OCH3 substituent (Hammett σp = –0.27) provides a distinct electronic environment compared to the commercially available 4-F (σp = +0.06) and 4-CF3 (σp = +0.54) analogs, enabling exploration of electron-rich pharmacophoric space [1]. The tetrazole core further offers the well-established bioisosteric advantages of carboxylic acid mimicry (pKa 4.5–4.9) with improved metabolic stability [2]. This scenario is supported by class-level evidence; researchers should independently verify compound-specific activity in their target assays.

Anti-Infective Drug Discovery: Antibacterial and Anti-Biofilm Screening

CAS 1396877-88-5 is a rational procurement candidate for antibacterial and anti-biofilm screening programs, building on the demonstrated activity of structurally related pyridyl-tetrazole analogs that achieve MIC values as low as 3.9 μg mL⁻¹ against E. coli MTCC 739 and BIC50 values of 10.3–17.3 μg mL⁻¹ against biofilm-forming strains [1]. The 4-OCH3 substituent in the target compound represents an unexplored variation within this active chemotype, offering potential for differentiated activity or spectrum relative to previously tested analogs. The N-benzyl group may additionally enhance bacterial membrane penetration through increased lipophilicity.

GPCR Photoaffinity Labeling Probe Development

The 2-aryl-2H-tetrazole-5-carboxamide scaffold has been specifically developed for photoaffinity labeling of aminergic G-protein coupled receptors, with a published four-step synthetic methodology enabling library generation [1]. CAS 1396877-88-5, as a member of this scaffold class bearing a photo-responsive tetrazole moiety, may serve as a precursor or structural template for designing photoreactive GPCR probes. Its 4-OCH3 substituent offers the potential for tuning the photochemical properties (e.g., wavelength of activation, crosslinking efficiency) relative to other 2-aryl variants. Researchers should confirm photochemical suitability experimentally.

Antiallergic and Immunopharmacology Research Leveraging Validated In Vivo Activity Benchmarks

The N-(pyridyl)-tetrazole-5-carboxamide patent class has established quantitative in vivo antiallergic activity in the rat PCA model, with dose-dependent inhibition reaching 82.6% at 1.0 mg kg⁻¹ i.p. and 94.8% at 10.0 mg kg⁻¹ p.o. for a representative compound [1]. CAS 1396877-88-5, which contains the core structural features claimed in US Patent 4,112,101A, is a logical procurement choice for antiallergic drug discovery programs seeking to expand SAR around the N-benzyl and 4-methoxyphenyl substitution pattern. The patent disclosure provides a validated in vivo testing protocol and activity benchmark for hit-to-lead optimization.

Quote Request

Request a Quote for N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.